Tandutinib hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

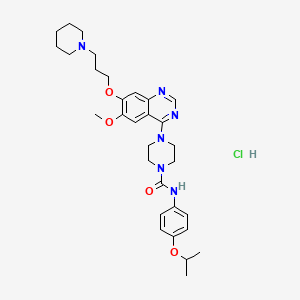

C31H43ClN6O4 |

|---|---|

Molecular Weight |

599.2 g/mol |

IUPAC Name |

4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C31H42N6O4.ClH/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35;/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38);1H |

InChI Key |

FOEBHLNUCNUHHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Tandutinib Hydrochloride: A Deep Dive into its Mechanism of Action in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of tandutinib hydrochloride (formerly MLN518), a potent small-molecule inhibitor of class III receptor tyrosine kinases, in the context of Acute Myeloid Leukemia (AML). This document synthesizes preclinical and clinical data to elucidate its molecular targets, downstream signaling effects, and therapeutic potential.

Core Mechanism of Action: Targeting Key Oncogenic Drivers in AML

Tandutinib is a quinazoline-based, orally bioavailable compound that functions as a competitive inhibitor of adenosine triphosphate (ATP) binding to the catalytic domain of specific tyrosine kinases.[1][2] Its primary targets are FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][3][4]

The therapeutic relevance of tandutinib in AML is strongly linked to its potent inhibition of FLT3, a receptor tyrosine kinase frequently mutated in this disease.[2][5] Activating mutations of FLT3, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, are found in approximately 20-30% of AML patients and are associated with a poor prognosis.[6][7][8] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic blasts.[5][9]

Tandutinib effectively inhibits the autophosphorylation of both wild-type and, more potently, mutated FLT3, thereby blocking the initiation of downstream signaling cascades crucial for AML cell survival and proliferation.[5][8]

Quantitative Analysis of Kinase Inhibition and Cellular Effects

The inhibitory activity of tandutinib has been quantified across various enzymatic and cell-based assays. The following tables summarize key quantitative data, providing a comparative view of its potency and selectivity.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (μM) | Source |

| FLT3 | 0.22 | [3][10] |

| c-Kit | 0.17 | [3][10] |

| PDGFR | 0.20 | [3][10] |

Table 2: Cellular Activity in AML Cell Lines

| Cell Line | FLT3 Status | Assay | IC50 (nM) | Source |

| Molm-13 | FLT3-ITD | Proliferation | 10 | [3][11] |

| Molm-14 | FLT3-ITD | Proliferation | 10 | [3][11] |

| MV4-11 | FLT3-ITD | Proliferation | 60 | [3] |

| Ba/F3 (FLT3-ITD) | FLT3-ITD | Proliferation | 10-30 | [10][11] |

| Ba/F3 (FLT3-ITD) | FLT3-ITD | Autophosphorylation | 10-100 | [9][10] |

| FLT3-ITD positive AML cells | FLT3-ITD | FLT3-ITD Phosphorylation | ~30 | [3][10] |

| Primary AML cells (FLT3 WT) | Wild-Type | Cell Viability | 3400 | [3] |

Impact on Downstream Signaling Pathways

By inhibiting FLT3 phosphorylation, tandutinib effectively abrogates the activation of key downstream signaling pathways that are constitutively active in FLT3-mutated AML.[3][10] The primary pathways affected are the RAS/MAPK and PI3K/Akt pathways, both of which are central to cell survival, proliferation, and differentiation.

-

RAS/MAPK Pathway: Inhibition of FLT3 prevents the recruitment of adaptor proteins like Grb2 and Shc, which are necessary for the activation of Ras and the subsequent MAP kinase cascade (RAF-MEK-ERK).[9] This leads to a decrease in the phosphorylation of ERK (Erk2), a key effector of this pathway.[3]

-

PI3K/Akt Pathway: Tandutinib also blocks the activation of the PI3K/Akt pathway, a critical survival signaling cascade.[10] This is evidenced by the reduced phosphorylation of Akt in tandutinib-treated FLT3-ITD positive cells.[3][10]

The simultaneous inhibition of these pathways culminates in the induction of apoptosis and cell cycle arrest in FLT3-ITD positive AML cells.[10][11]

Figure 1: Tandutinib's Inhibition of FLT3 Signaling Pathways.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature to characterize the mechanism of action of tandutinib.

Cell Proliferation Assay (MTT/XTT-based)

This assay is used to assess the effect of tandutinib on the proliferation of AML cells.

-

Cell Seeding: AML cell lines (e.g., Molm-13, MV4-11) or primary AML blasts are seeded in 96-well plates at a predetermined density.[7]

-

Drug Treatment: Cells are treated with a range of concentrations of tandutinib (e.g., 100-500 nM) and/or other chemotherapeutic agents like cytarabine or daunorubicin.[7]

-

Incubation: The plates are incubated for a specified period, typically 72-96 hours.[7]

-

Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.

-

Incubation and Solubilization: The plates are incubated to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells. A solubilizing agent is then added.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell proliferation inhibition against the drug concentration.

Western Blot Analysis for Protein Phosphorylation

This technique is employed to determine the effect of tandutinib on the phosphorylation status of FLT3 and its downstream targets.[8]

-

Cell Lysis: AML cells treated with tandutinib are lysed to extract total cellular proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-FLT3, phospho-Akt, phospho-ERK) and total protein as a loading control.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to the phosphorylated proteins is compared between treated and untreated samples.

Figure 2: Experimental Workflow for Western Blot Analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by tandutinib.

-

Cell Treatment: AML cells are treated with tandutinib for a specified duration (e.g., 24-96 hours).[10]

-

Cell Harvesting and Washing: Cells are harvested and washed with a binding buffer.

-

Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters necrotic or late apoptotic cells with compromised membrane integrity).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.

-

Data Quantification: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the extent of apoptosis induced by tandutinib.

Synergistic Effects with Chemotherapy

Preclinical studies have demonstrated that tandutinib acts synergistically with standard AML chemotherapy agents, such as cytarabine and daunorubicin.[6][7][12] This synergy is observed irrespective of the sequence of drug administration.[7][12] The combination of tandutinib with these cytotoxic agents leads to enhanced anti-proliferative and pro-apoptotic effects, particularly in FLT3-ITD positive AML cells.[6][7] This suggests that combining tandutinib with conventional chemotherapy could be a promising therapeutic strategy to improve treatment outcomes and potentially allow for dose reduction of cytotoxic drugs, thereby minimizing side effects.[6][7]

Clinical Implications and Future Directions

Clinical trials have evaluated tandutinib as a single agent and in combination with chemotherapy in patients with AML.[1][5][13] While single-agent activity was modest, combination therapy showed promising antileukemic activity.[5] Western blotting of circulating leukemic blasts from patients in a phase 1 trial confirmed that tandutinib inhibited the phosphorylation of FLT3.[1][8]

The development of resistance to FLT3 inhibitors, including tandutinib, remains a clinical challenge.[14] Mechanisms of resistance can include the acquisition of secondary mutations in the FLT3 kinase domain or the activation of bypass signaling pathways.[14] Future research will likely focus on strategies to overcome resistance, such as the development of next-generation FLT3 inhibitors and combination therapies that target parallel survival pathways.

References

- 1. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tandutinib, an oral, small-molecule inhibitor of FLT3 for the treatment of AML and other cancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The FLT3 inhibitor tandutinib (formerly MLN518) has sequence-independent synergistic effects with cytarabine and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. ashpublications.org [ashpublications.org]

- 9. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. ashpublications.org [ashpublications.org]

- 13. ashpublications.org [ashpublications.org]

- 14. Mechanisms of Resistance to Tyrosine Kinase Inhibitors in Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

Tandutinib Hydrochloride: A Technical Guide for FLT3-Targeted Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of research studies on tandutinib hydrochloride, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for its evaluation. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biological activity and research applications.

Core Concepts: Mechanism of Action

Tandutinib (also known as MLN518 or CT53518) is a quinazoline-based, orally bioavailable small molecule that functions as a type III receptor tyrosine kinase inhibitor.[1][2] Its primary targets are FLT3, c-Kit, and the platelet-derived growth factor receptor (PDGFR).[3] By binding to the ATP-binding pocket of these kinases, tandutinib inhibits their autophosphorylation, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[2] This inhibitory action is particularly relevant in cancers driven by mutations that lead to the constitutive activation of these kinases, such as in a significant subset of Acute Myeloid Leukemia (AML) cases with FLT3 internal tandem duplication (ITD) mutations.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Inhibitory Activity of Tandutinib

| Target Kinase | IC50 Value | Cell Line/Assay Conditions | Reference |

| FLT3 | 0.22 µM | Cell-free kinase assay | [1] |

| c-Kit | 0.17 µM | Cell-free kinase assay | [1] |

| PDGFRβ | 0.20 µM | Cell-free kinase assay | [1] |

| FLT3 (autophosphorylation) | 95 - 122 ng/mL | Cell-based assay | [5] |

| β-PDGFR (autophosphorylation) | 95 - 122 ng/mL | Cell-based assay | [5] |

| KIT (autophosphorylation) | 95 - 122 ng/mL | Cell-based assay | [5] |

| FLT3-ITD (autophosphorylation) | 10 - 100 nM | Ba/F3 cells expressing FLT3-ITD mutants | [1] |

| FLT3-ITD (autophosphorylation) | 6 - 17 ng/mL | Ba/F3 cells expressing various FLT3-ITD mutants | [5] |

Table 2: Anti-proliferative Activity of Tandutinib in Leukemia Cell Lines

| Cell Line | FLT3 Mutation Status | IC50 Value | Reference |

| Molm-13 | FLT3-ITD positive | 10 nM | [1] |

| Molm-14 | FLT3-ITD positive | 10 nM | [1] |

| Ba/F3 | Expressing FLT3-ITD mutants | 10 - 30 nM | [1] |

| Human leukemia cell lines | FLT3-ITD positive | ~6 ng/mL | [5] |

Table 3: Induction of Apoptosis by Tandutinib

| Cell Line | Treatment Conditions | Apoptosis Percentage | Time Point | Reference |

| Molm-14 (FLT3-ITD positive) | 1 µM Tandutinib | 51% | 24 hours | [1] |

| Molm-14 (FLT3-ITD positive) | 1 µM Tandutinib | 78% | 96 hours | [1] |

| THP-1 (FLT3-ITD negative) | 1 µM Tandutinib | No significant apoptosis | 24 & 96 hours | [1] |

Table 4: Clinical Trial Data for Tandutinib in AML

| Phase | Patient Population | Dosage | Key Findings | Reference |

| Phase 1 | Relapsed/refractory AML or high-risk MDS | 50 mg to 700 mg twice daily | MTD established at 525 mg twice daily. Evidence of antileukemic activity in patients with FLT3-ITD mutations. | [6] |

| Phase 1/2 | Newly diagnosed AML | 200 mg or 500 mg twice daily (days 1-14) with standard induction chemotherapy | Combination was well-tolerated. High complete remission rates observed. | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Kinase Inhibition Assay (Cell-Free)

This protocol is a general guideline for a cell-free kinase assay to determine the IC50 of tandutinib against FLT3.

Materials:

-

Recombinant human FLT3 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (serial dilutions)

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[9]

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

96-well microtiter plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the FLT3 kinase, the peptide substrate, and the tandutinib dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[9]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the tandutinib concentration to determine the IC50 value.

Cell Proliferation Assay

This protocol describes the determination of the anti-proliferative effects of tandutinib on leukemia cell lines.

Materials:

-

Human leukemia cell lines (e.g., Molm-14, THP-1)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (serial dilutions)

-

Trypan blue solution

-

96-well cell culture plates

-

Hemocytometer or automated cell counter

Procedure:

-

Seed the leukemia cells in 96-well plates at a predetermined density.

-

Treat the cells with increasing concentrations of tandutinib (e.g., 0.004-30 μM).[1]

-

Incubate the plates for a period of 3-7 days.[1]

-

At the end of the incubation period, harvest the cells.

-

Determine the number of viable cells using Trypan blue dye exclusion and a hemocytometer or an automated cell counter.[1]

-

Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC50 value.

Apoptosis Assay by Flow Cytometry

This protocol outlines the procedure for quantifying apoptosis in tandutinib-treated cells using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

Leukemia cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[1]

-

Flow cytometer

Procedure:

-

Treat cells with tandutinib at the desired concentration and for various time points (e.g., 24 and 96 hours).[1]

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 100 µL of binding buffer.[1]

-

Add Annexin V-FITC (e.g., 100 ng) and PI (e.g., 250 ng) to the cell suspension.[1]

-

Incubate the cells at room temperature for 15 minutes in the dark.[1]

-

Analyze the stained cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for FLT3 Phosphorylation

This protocol describes the detection of changes in FLT3 phosphorylation in response to tandutinib treatment.

Materials:

-

Leukemia cell lines or patient-derived blasts

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3

-

Secondary antibody (HRP-conjugated)

-

BCA protein assay kit

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Treat cells with tandutinib for the desired time.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total-FLT3 antibody to confirm equal loading.

Visualizations

The following diagrams illustrate key concepts related to tandutinib's mechanism of action and its evaluation.

Caption: FLT3 Signaling Pathway and Inhibition by Tandutinib.

Caption: General Experimental Workflow for Evaluating Tandutinib.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. promega.com [promega.com]

Tandutinib Hydrochloride: A Deep Dive into its Structure-Activity Relationship and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tandutinib (formerly MLN518), a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), has been a subject of significant interest in the development of targeted therapies for acute myeloid leukemia (AML). This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of tandutinib hydrochloride, its mechanism of action, and the experimental methodologies used to elucidate its biological activity. While specific SAR data on tandutinib analogs is limited in publicly available literature, this document synthesizes the existing knowledge to provide a comprehensive overview for researchers in the field of oncology and medicinal chemistry.

Introduction

Tandutinib is a quinazoline-based small molecule inhibitor that primarily targets Class III receptor tyrosine kinases, including FLT3, c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2][3] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in approximately 20-30% of AML patients and are associated with a poor prognosis.[4] This has made FLT3 a prime therapeutic target. Tandutinib was developed through the screening of chemical libraries and subsequent optimization, leading to a compound with potent inhibitory activity against FLT3-ITD mutants.[1]

Chemical Structure

The chemical structure of tandutinib is characterized by a central quinazoline core, a piperazine linker, and a substituted phenylurea moiety.

Systematic Name: 4-[6-Methoxy-7-[3-(1-piperidinyl)propoxy]-4-quinazolinyl]-N-[4-(1-methylethoxy)phenyl]-1-piperazinecarboxamide hydrochloride

Mechanism of Action

Tandutinib exerts its anti-leukemic effects by inhibiting the autophosphorylation of FLT3, c-Kit, and PDGFR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[2][3] In cells harboring activating FLT3 mutations, such as FLT3-ITD, the constitutive activation of the kinase leads to uncontrolled cell growth. Tandutinib binds to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor and its substrates. This inhibition of phosphorylation leads to the downregulation of key signaling cascades, including the RAS/MEK/ERK and PI3K/Akt pathways, ultimately inducing apoptosis in malignant cells.[5]

Signaling Pathway of FLT3 and Inhibition by Tandutinib

Caption: FLT3 signaling pathway and its inhibition by Tandutinib.

Structure-Activity Relationship (SAR)

Detailed SAR studies for a broad range of tandutinib analogs are not extensively reported in the public domain. However, based on the known activity of tandutinib and general principles of quinazoline-based kinase inhibitors, several structural features are critical for its biological activity:

-

Quinazoline Core: This bicyclic heterocycle serves as a scaffold that mimics the adenine ring of ATP, enabling it to bind to the hinge region of the kinase domain. Substitutions at the 6- and 7-positions are known to influence potency and selectivity in other quinazoline inhibitors. In tandutinib, the 6-methoxy and 7-(3-(piperidin-1-yl)propoxy) groups likely contribute to favorable interactions within the ATP-binding pocket and enhance solubility and pharmacokinetic properties.

-

Piperazine Linker: This unit connects the quinazoline core to the phenylurea moiety. Its conformation and basicity can influence the overall shape of the molecule and its interactions with the target kinase.

-

Phenylurea Moiety: The N-[4-(1-methylethoxy)phenyl]urea group extends into a more solvent-exposed region of the ATP-binding site. The urea functionality can form hydrogen bonds, and the isopropoxy group likely contributes to hydrophobic interactions, enhancing binding affinity.

Based on docking studies, the quinazoline moiety of tandutinib fits into the adenine binding pocket of the FLT3 kinase, while the 4-isopropoxy phenyl urea extends into an allosteric back pocket.[6]

Biological Activity and Data Presentation

Tandutinib has demonstrated potent inhibitory activity against its target kinases and in cellular assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of Tandutinib

| Target Kinase | IC50 (nM) | Reference |

| FLT3 | 220 | [5] |

| c-Kit | 170 | [5] |

| PDGFRβ | 200 | [5] |

Table 2: Cellular Activity of Tandutinib

| Cell Line | Target | Assay | IC50 (nM) | Reference |

| Ba/F3 (FLT3-ITD) | FLT3-ITD | IL-3 Independent Growth | 10-100 | [5] |

| Molm-13 (FLT3-ITD) | FLT3-ITD | Cell Proliferation | 10 | [5] |

| Molm-14 (FLT3-ITD) | FLT3-ITD | Cell Proliferation | 10 | [5] |

Experimental Protocols

Detailed experimental protocols for the specific studies cited are often proprietary. However, the following sections describe the general methodologies for the key experiments used to characterize tandutinib.

Kinase Assays

The inhibitory activity of tandutinib against specific kinases is typically determined using in vitro kinase assays.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant kinase domains (e.g., FLT3, c-Kit, PDGFR) and a suitable substrate (e.g., a synthetic peptide containing a tyrosine residue) are prepared in an appropriate assay buffer.

-

Compound Incubation: The kinase and substrate are incubated with varying concentrations of tandutinib.

-

ATP Addition: The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-32P]ATP or in a system that allows for non-radioactive detection).

-

Reaction Quenching and Detection: After a defined incubation period, the reaction is stopped. The amount of phosphorylated substrate is then quantified. In the case of radiolabeled ATP, this can be done by capturing the substrate on a filter and measuring the incorporated radioactivity. For non-radioactive methods, techniques like fluorescence polarization or luminescence-based assays (e.g., ADP-Glo™) are commonly used.

-

IC50 Determination: The concentration of tandutinib that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Experimental Workflow for In Vitro Kinase Assay

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assays

The effect of tandutinib on the proliferation of cancer cell lines is a critical measure of its cellular potency.

General Protocol:

-

Cell Seeding: Cells (e.g., Molm-13, Molm-14, or Ba/F3 cells expressing FLT3-ITD) are seeded into multi-well plates at a specific density.

-

Compound Treatment: The cells are treated with a range of concentrations of tandutinib. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of time (typically 48-72 hours) to allow for cell proliferation.

-

Viability Assessment: Cell viability is assessed using a variety of methods:

-

MTT or MTS Assay: These colorimetric assays measure the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which correlate with the number of viable cells.

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter with a viability dye (e.g., trypan blue).

-

-

IC50 Calculation: The concentration of tandutinib that inhibits cell growth by 50% (IC50) is determined from the dose-response curve.

Autophosphorylation Assays

These assays directly measure the ability of tandutinib to inhibit the phosphorylation of its target kinase within a cellular context.

General Protocol:

-

Cell Treatment: Cells expressing the target kinase (e.g., FLT3-ITD positive AML cells) are treated with various concentrations of tandutinib for a short period.

-

Cell Lysis: The cells are lysed to release cellular proteins.

-

Immunoprecipitation (Optional): The target kinase can be immunoprecipitated from the cell lysate using a specific antibody.

-

Western Blotting: The cell lysates or immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody that specifically recognizes the phosphorylated form of the kinase (e.g., anti-phospho-FLT3). A second antibody against the total protein is used as a loading control.

-

Detection: The bands are visualized using a chemiluminescent or fluorescent detection system, and the band intensities are quantified to determine the extent of phosphorylation inhibition.

Logical Relationship of Experimental Evaluation

Caption: The logical flow of experiments in drug discovery.

Clinical Development

Tandutinib has undergone phase I and II clinical trials for the treatment of AML and myelodysplastic syndrome (MDS).[7][8] While it demonstrated biological activity, particularly in patients with FLT3-ITD mutations, its development has faced challenges.

Conclusion

This compound is a well-characterized inhibitor of FLT3, c-Kit, and PDGFR with demonstrated anti-leukemic activity. Its quinazoline scaffold is a key feature for its mechanism of action, which involves the inhibition of kinase autophosphorylation and downstream signaling pathways. While a comprehensive public dataset on the structure-activity relationship of a wide array of tandutinib analogs is not available, the foundational knowledge of its core structure and biological activity provides a valuable starting point for the design and development of next-generation kinase inhibitors. The experimental protocols outlined in this guide represent the standard methodologies for characterizing such compounds and are essential for advancing the field of targeted cancer therapy.

References

- 1. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The FLT3 inhibitor tandutinib (formerly MLN518) has sequence-independent synergistic effects with cytarabine and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of Tandutinib Hydrochloride in Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Tandutinib hydrochloride (formerly MLN518), a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), for the treatment of leukemia. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical signaling pathways and workflows to support further research and development in this area.

Introduction

This compound is a small molecule tyrosine kinase inhibitor that has demonstrated significant preclinical activity against leukemia, particularly Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication (FLT3-ITD) mutations.[1] These mutations are present in approximately 25-30% of AML patients and are associated with a poor prognosis.[2] Tandutinib also exhibits inhibitory activity against other type III receptor tyrosine kinases, including c-Kit and platelet-derived growth factor receptor (PDGFR).[3][4] This guide focuses on the preclinical data and methodologies that form the basis of its therapeutic rationale.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Tandutinib in various leukemia models.

Table 1: In Vitro Inhibitory Activity of Tandutinib

| Target/Cell Line | Assay Type | IC50/ED50 | Reference |

| FLT3 (enzyme) | Kinase Assay | 0.22 µM | [3][5] |

| c-Kit (enzyme) | Kinase Assay | 0.17 µM | [3][5] |

| PDGFR (enzyme) | Kinase Assay | 0.20 µM | [3][5] |

| Ba/F3 (FLT3-ITD) | Proliferation Assay | 6 - 17 ng/mL | [3] |

| Human leukemia cell lines (FLT3-ITD) | Proliferation Assay | ~6 ng/mL | [3] |

| MOLM-13 (FLT3-ITD) | Proliferation Assay | 10 nM | [5] |

| MOLM-14 (FLT3-ITD) | Proliferation Assay | 10 nM | [5] |

| MV4;11 (FLT3-ITD) | Proliferation Assay | ~100 nM (ED50) | [6] |

| Primary AML cells (FLT3-ITD) | Proliferation Assay | Significant inhibition at 100-500 nM | [6] |

| Primary AML cells (FLT3-WT) | Proliferation Assay | Minor effects at 100-500 nM | [6] |

Table 2: In Vivo Efficacy of Tandutinib in Leukemia Mouse Models

| Mouse Model | Treatment | Outcome | Reference |

| Nude mice with Ba/F3-FLT3-ITD leukemia | Tandutinib (oral gavage, twice daily) | Increased survival | [3] |

| Myeloproliferative disease model (FLT3-ITD) | Tandutinib (oral gavage, twice daily) | Increased survival | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical evaluation of Tandutinib.

Cell Proliferation Assays

3.1.1. MTS/XTT Assay

This colorimetric assay measures the metabolic activity of viable cells.

-

Cell Plating: Seed leukemia cells (e.g., MOLM-13, MV4-11, or primary AML blasts) in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of appropriate culture medium.

-

Compound Treatment: Add Tandutinib at various concentrations (e.g., 0.01 to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Reagent Addition: Add 20 µL of MTS or 50 µL of XTT solution to each well.

-

Final Incubation: Incubate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 450 nm (for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3.1.2. Trypan Blue Exclusion Assay

This assay distinguishes viable from non-viable cells based on membrane integrity.

-

Cell Treatment: Culture leukemia cells in the presence of varying concentrations of Tandutinib for the desired duration.

-

Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Cell Counting: Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer under a microscope.

-

Data Analysis: Calculate the percentage of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay identifies apoptotic and necrotic cells.

-

Cell Treatment: Treat leukemia cells with Tandutinib at the desired concentrations and time points.

-

Cell Harvesting and Washing: Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Western Blotting for Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of key proteins in the FLT3 signaling pathway.

-

Cell Lysis: After treatment with Tandutinib, lyse the leukemia cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), total STAT5, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

In Vivo Leukemia Xenograft Model

This model assesses the anti-tumor efficacy of Tandutinib in a living organism.

-

Animal Model: Use immunodeficient mice such as NOD/SCID or NSG mice.

-

Cell Implantation: Subcutaneously or intravenously inject a human AML cell line with a FLT3-ITD mutation (e.g., MV4-11 or MOLM-14) into the mice. A typical inoculum is 5-10 x 10^6 cells per mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous models) or by bioluminescence imaging (if using luciferase-expressing cells).

-

Drug Administration: Once tumors are established, administer Tandutinib orally (e.g., by gavage) at a predetermined dose and schedule. A vehicle control group should be included.

-

Efficacy Assessment: Monitor tumor volume, body weight, and overall survival of the mice.

-

Pharmacodynamic Analysis: At the end of the study, tumors and/or bone marrow can be harvested for western blotting or immunohistochemistry to assess target inhibition.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

Caption: FLT3-ITD Signaling Pathway and Inhibition by Tandutinib.

Caption: Western Blotting Experimental Workflow.

Caption: In Vivo Leukemia Xenograft Experimental Workflow.

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for leukemia, particularly in patients with FLT3-ITD mutations. Its potent and selective inhibition of FLT3 leads to the suppression of downstream pro-survival signaling pathways, resulting in reduced cell proliferation and increased apoptosis. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the efficacy and mechanism of action of Tandutinib and similar targeted therapies. Future preclinical studies could focus on overcoming potential resistance mechanisms and exploring rational combination strategies to enhance its anti-leukemic activity.

References

- 1. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Adaptation to TKI treatment reactivates ERK signaling in tyrosine kinase-driven leukemias and other malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Tandutinib Hydrochloride: A Technical Guide to its Role in Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandutinib hydrochloride (formerly known as MLN518) is a potent and selective, orally bioavailable small molecule inhibitor of Class III receptor tyrosine kinases (RTKs).[1][2] It has been a subject of significant interest in oncological research, particularly for its activity against FMS-like tyrosine kinase 3 (FLT3), c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[1][3] This technical guide provides an in-depth overview of the mechanism of action of Tandutinib, its impact on key signal transduction pathways, and detailed methodologies for its preclinical evaluation.

Core Mechanism of Action

Tandutinib is a piperazinyl quinazoline compound that competitively inhibits the ATP-binding site of the kinase domain of susceptible RTKs.[3] This inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[4] The primary targets of Tandutinib are FLT3, c-Kit, and PDGFR, all of which play critical roles in various hematological malignancies and solid tumors.[3]

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound has been quantified against its primary targets using various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.

| Target Kinase | IC50 (μM) | Cell Line/Assay Conditions | Reference |

| FLT3 | 0.22 | Cell-free assay | [2] |

| c-Kit | 0.17 | Cell-free assay | [2] |

| PDGFR | 0.20 | Cell-free assay | [2] |

| FLT3-ITD | 0.01 - 0.1 | Ba/F3 cells | [1] |

| FLT3-ITD | ~0.03 | Human AML cell lines | [2] |

| FLT3, β-PDGFR, KIT | 0.095 - 0.122 (ng/mL) | Cell-based assays | [3] |

Table 1: IC50 Values of this compound Against Target Kinases

Impact on Key Signal Transduction Pathways

Tandutinib's therapeutic potential stems from its ability to disrupt oncogenic signaling downstream of FLT3, c-Kit, and PDGFR.

FLT3 Signaling Pathway

Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[3] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival through pathways such as RAS/MAPK, PI3K/Akt, and STAT5.[5][6] Tandutinib effectively inhibits the autophosphorylation of both wild-type and ITD-mutated FLT3, thereby blocking these downstream pathways.[1][4]

c-Kit Signaling Pathway

The c-Kit receptor is another Class III RTK that, when constitutively activated by mutations (e.g., in gastrointestinal stromal tumors - GIST) or ligand binding (Stem Cell Factor), promotes cell growth and survival.[7] Downstream signaling of c-Kit involves the PI3K/Akt/mTOR pathway, which is implicated in protecting cells from apoptosis.[7] Tandutinib's inhibition of c-Kit phosphorylation blocks these survival signals.[7]

PDGFR Signaling Pathway

Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β) are involved in tumorigenesis and angiogenesis.[8] Upon binding to their ligands (PDGFs), these receptors dimerize and autophosphorylate, activating downstream pathways like PI3K/Akt and MAPK. Tandutinib's inhibition of PDGFR can disrupt these processes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Tandutinib's activity. Below are protocols for key in vitro assays.

Western Blot for FLT3 Phosphorylation

This protocol is adapted from a phase 1 clinical study of Tandutinib.[3]

Objective: To determine the effect of Tandutinib on the phosphorylation of FLT3 in leukemia cells.

Materials:

-

Leukemia cell line (e.g., MV4-11 with FLT3-ITD)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (12-20% Tris-glycine)

-

Nitrocellulose membranes

-

Blocking buffer (5% nonfat dry milk in 1X Tris-buffered saline with 0.5% Tween 20 - TBST)

-

Washing buffer (1X TBS with 0.5% Tween 20)

-

Primary antibody: mouse anti-pFLT3 monoclonal antibody

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

ECL Western Blotting Substrate

-

Chemiluminescence detection system

Procedure:

-

Cell Culture and Treatment: Culture leukemia cells to the desired density. Treat cells with varying concentrations of Tandutinib or vehicle control for a specified time.

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose membrane at 125V for 1.5 hours.[3]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[3]

-

Wash the membrane three times with washing buffer.[3]

-

Incubate the membrane with the primary anti-pFLT3 antibody (diluted 1:1000 in blocking buffer) overnight at 4°C.[3]

-

Wash the membrane three times with washing buffer.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with washing buffer.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Detect the chemiluminescent signal using an appropriate imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total FLT3 or a housekeeping protein like β-actin.

-

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of Tandutinib on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by Tandutinib.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with Tandutinib or vehicle control for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining:

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Add additional 1X binding buffer to each sample.

-

Analyze the samples on a flow cytometer.

-

-

Data Analysis:

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative, PI-negative cells are viable.

-

Conclusion

This compound is a potent inhibitor of the Class III receptor tyrosine kinases FLT3, c-Kit, and PDGFR. Its mechanism of action involves the direct inhibition of receptor autophosphorylation, leading to the blockade of key downstream signaling pathways that are critical for cancer cell proliferation and survival. The in-depth understanding of its role in these pathways, facilitated by the experimental protocols outlined in this guide, is essential for the continued exploration of its therapeutic potential in various cancers, particularly those driven by aberrant signaling from these kinases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FLT3 inhibitors: A Story of the Old and the New - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. mdpi.com [mdpi.com]

- 7. Tandutinib inhibits the Akt/mTOR signaling pathway to inhibit colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Feasibility, phase I, and phase II studies of tandutinib, an oral platelet-derived growth factor receptor-β tyrosine kinase inhibitor, in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Tandutinib Hydrochloride: A Technical Guide to its Antineoplastic Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antineoplastic activity of Tandutinib hydrochloride (formerly MLN518), a potent and selective small-molecule inhibitor of Class III receptor tyrosine kinases. This document details its mechanism of action, preclinical efficacy, and clinical trial outcomes, offering valuable insights for researchers and professionals in oncology drug development.

Mechanism of Action

This compound is a piperazinyl quinazoline derivative that exerts its antineoplastic effects by targeting key signaling pathways involved in cancer cell proliferation and survival.[1] It is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2]

Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in approximately 25-30% of adult patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell growth and survival. Tandutinib inhibits the autophosphorylation of both wild-type and mutated FLT3, thereby blocking downstream signaling cascades.[2]

The primary signaling pathways inhibited by Tandutinib include the STAT5, PI3K/AKT, and RAF/MEK/ERK pathways.[3][4] By disrupting these pathways, Tandutinib induces cell cycle arrest and apoptosis in cancer cells harboring activating mutations in its target kinases.

Preclinical Activity

Tandutinib has demonstrated significant antineoplastic activity in a variety of preclinical models, both in vitro and in vivo.

In Vitro Potency

The inhibitory activity of Tandutinib against its target kinases and various cancer cell lines has been quantified through IC50 (half-maximal inhibitory concentration) values.

| Target | IC50 (nM) | Cell Line | IC50 (nM) | Reference(s) |

| FLT3 | 220 | Molm-13 | 10 | [5] |

| c-Kit | 170 | Molm-14 | 10 | [5] |

| PDGFR | 200 | Ba/F3 (FLT3-ITD) | 10-30 | [5] |

| FLT3 (autophosphorylation) | 10-100 | [4] |

Table 1: In Vitro Inhibitory Activity of this compound.

In Vivo Efficacy

In vivo studies in murine models have further established the antineoplastic potential of Tandutinib. Oral administration of Tandutinib has been shown to significantly increase the survival of mice bearing tumors with FLT3-ITD mutations.[5]

| Animal Model | Dosing Regimen | Outcome | Reference(s) |

| Nude mice with Ba/F3-FLT3-ITD leukemia xenografts | 60 mg/kg, twice daily, oral gavage | Significantly increased survival | [5] |

| Murine bone marrow transplantation model | Not specified | Significant reduction in mortality | [5] |

Table 2: In Vivo Efficacy of this compound.

Clinical Trials

Tandutinib has been evaluated in several clinical trials for various hematological malignancies and solid tumors.

Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS)

A Phase 1 clinical trial in 40 patients with AML or high-risk MDS established a maximum tolerated dose (MTD) of 525 mg twice daily.[6] The principal dose-limiting toxicity was reversible generalized muscular weakness and fatigue.[6] In this study, two out of five evaluable patients with FLT3-ITD mutations showed evidence of antileukemic activity, with decreases in peripheral and bone marrow blasts.[6]

Glioblastoma

A Phase 2 trial investigated Tandutinib in combination with bevacizumab in 41 patients with recurrent glioblastoma.[7][8] The combination therapy resulted in a median overall survival of 11.0 months and a median progression-free survival of 4.1 months.[7][8] However, the combination was associated with significant toxicities, including hypertension, muscle weakness, lymphopenia, and hypophosphatemia.[7][8] Another study involving feasibility, phase I, and phase II trials for recurrent glioblastoma showed that while tandutinib was well-distributed in the brain, the phase II study was closed due to lack of efficacy.[9]

| Indication | Phase | Treatment | Key Outcomes | Reference(s) |

| AML/MDS | 1 | Tandutinib monotherapy (50-700 mg bid) | MTD: 525 mg bid. Antileukemic activity in 2/5 evaluable FLT3-ITD+ patients. | [6][10] |

| Recurrent Glioblastoma | 2 | Tandutinib (500 mg bid) + Bevacizumab | Median OS: 11.0 months; Median PFS: 4.1 months. Significant toxicities observed. | [7][8] |

| Recurrent Glioblastoma | Feasibility, 1, 2 | Tandutinib monotherapy (500-700 mg bid) | MTD: 600 mg bid. Phase II closed due to lack of efficacy. | [9] |

Table 3: Summary of Key Clinical Trials of this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of Tandutinib.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of Tandutinib on the viability of leukemia cell lines.

Protocol:

-

Cell Seeding: Seed leukemia cells (e.g., Molm-13, Molm-14) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of appropriate culture medium.[11]

-

Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[12]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C to allow for the formation of formazan crystals.[12]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for FLT3 Phosphorylation

This protocol outlines the steps to assess the inhibitory effect of Tandutinib on FLT3 autophosphorylation in leukemia cells.

-

Cell Treatment and Lysis:

-

Treat leukemia cells with Tandutinib at various concentrations for a specified time.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize by autoradiography or a digital imaging system.

-

-

Total FLT3 Control:

-

Strip the membrane and re-probe with an antibody against total FLT3 to ensure equal protein loading.

-

In Vivo AML Xenograft Model

This protocol provides a general framework for establishing and utilizing a patient-derived or cell line-derived AML xenograft model in immunodeficient mice.[1][13][14][15][16]

Protocol:

-

Animal Model: Utilize severely immunodeficient mice, such as NOD/SCID gamma (NSG) mice, to facilitate engraftment of human AML cells.[13][14]

-

Cell Preparation: Prepare a single-cell suspension of primary AML patient cells or a human AML cell line (e.g., Molm-13, MV4-11) in a suitable medium or PBS. Ensure high cell viability.[13]

-

Cell Injection: Inject the AML cells intravenously (i.v.) via the tail vein into the mice. The number of cells injected will depend on the specific cell type and the desired timeline for disease development.[13]

-

Engraftment Monitoring: Monitor the engraftment of human AML cells in the peripheral blood of the mice using flow cytometry to detect human-specific markers (e.g., CD45).[13]

-

Treatment Initiation: Once engraftment is confirmed, randomize the mice into treatment and control groups. Administer this compound orally via gavage at the desired dose and schedule. The control group should receive the vehicle.

-

Monitoring and Endpoint: Monitor the health of the animals daily, including body weight and signs of toxicity. Tumor burden can be assessed by monitoring the percentage of human AML cells in the peripheral blood and, at the endpoint, by measuring spleen and liver weight and analyzing bone marrow infiltration. The primary endpoint is often overall survival.

Conclusion

This compound is a potent inhibitor of FLT3, c-Kit, and PDGFR with demonstrated antineoplastic activity in preclinical models of hematological malignancies. Clinical trials have shown some evidence of activity, particularly in AML patients with FLT3-ITD mutations, although toxicity can be a limiting factor. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working to further understand and potentially advance the therapeutic application of Tandutinib and other targeted kinase inhibitors in oncology.

References

- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Phase II trial of tandutinib (MLN 518) in combination with bevacizumab for patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Phase II trial of tandutinib (MLN 518) in combination with bevacizumab for patients with recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Feasibility, phase I, and phase II studies of tandutinib, an oral platelet-derived growth factor receptor-β tyrosine kinase inhibitor, in patients with recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How to Establish Acute Myeloid Leukemia Xenograft Models Using Immunodeficient Mice -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]

- 15. researchgate.net [researchgate.net]

- 16. How to Establish Acute Myeloid Leukemia Xenograft Models Using Immunodeficient Mice [journal.waocp.org]

Tandutinib Hydrochloride for FLT3-ITD Mutant Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 25-30%, harbor an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene, which is associated with a poor prognosis. Tandutinib hydrochloride (formerly MLN518), a potent and selective inhibitor of type III receptor tyrosine kinases, has emerged as a therapeutic agent targeting this mutation. This technical guide provides an in-depth overview of tandutinib's mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate its therapeutic potential against FLT3-ITD mutant AML.

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells and progenitor cells. The internal tandem duplication (ITD) mutation in the juxtamembrane domain of FLT3 leads to ligand-independent dimerization and constitutive activation of the kinase. This aberrant signaling promotes uncontrolled cell proliferation and survival, contributing to the aggressive nature of FLT3-ITD positive AML.

This compound is a quinazoline-based small molecule inhibitor that targets FLT3, as well as other type III receptor tyrosine kinases such as c-Kit and platelet-derived growth factor receptor (PDGFR). By inhibiting the autophosphorylation of FLT3-ITD, tandutinib blocks downstream signaling pathways, thereby inducing apoptosis and inhibiting the proliferation of leukemic cells.

Mechanism of Action and Signaling Pathway

The constitutive activation of FLT3-ITD triggers several downstream signaling cascades, primarily the PI3K/Akt, RAS/MEK/ERK, and JAK/STAT pathways. These pathways are central to the regulation of cell growth, proliferation, and survival. Tandutinib exerts its therapeutic effect by binding to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and subsequent activation of these downstream effectors.

Caption: A typical workflow for an in vitro FLT3 kinase inhibition assay.

Protocol:

-

Reagents: Recombinant FLT3 kinase, kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), ATP, substrate (e.g., poly(Glu, Tyr) 4:1), and tandutinib at various concentrations. [1]2. Procedure:

-

Add 5 µL of tandutinib dilutions to a 96-well plate.

-

Add 10 µL of a mixture containing FLT3 kinase and substrate.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay (Promega). [1]3. Data Analysis: Calculate the percentage of inhibition for each tandutinib concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay

This assay assesses the effect of tandutinib on the growth of FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11).

Protocol (Trypan Blue Exclusion Method):

-

Cell Culture: Culture MOLM-13 or MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. [2]2. Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well. [3] * Treat the cells with increasing concentrations of tandutinib (e.g., 0.004-30 µM) for 72 hours. [4] * After incubation, harvest the cells and mix a small aliquot with an equal volume of 0.4% trypan blue stain.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

-

-

Data Analysis: Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value.

Western Blot Analysis for FLT3 Phosphorylation

This method is used to detect the inhibition of FLT3 autophosphorylation in AML cells treated with tandutinib.

Protocol:

-

Cell Treatment and Lysis:

-

Treat FLT3-ITD positive AML cells with various concentrations of tandutinib for a specified time (e.g., 2-24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Immunoprecipitation (optional, for low protein levels):

-

Incubate cell lysates with an anti-FLT3 antibody overnight at 4°C.

-

Add protein A/G agarose beads to pull down the FLT3 protein.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates or immunoprecipitates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against phospho-FLT3 (e.g., p-FLT3 Tyr591).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total FLT3 as a loading control. [5]5. Data Analysis: Quantify the band intensities using densitometry and normalize the phospho-FLT3 signal to the total FLT3 signal.

-

Apoptosis Assay

This assay determines the ability of tandutinib to induce programmed cell death in AML cells.

Protocol (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Treat MOLM-13 or MV4-11 cells with tandutinib at various concentrations for 24-48 hours. [6]2. Staining:

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. [4] * Incubate in the dark at room temperature for 15 minutes. [4]3. Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Conclusion

This compound is a promising targeted therapy for AML patients with FLT3-ITD mutations. Its mechanism of action, involving the inhibition of the constitutively active FLT3 kinase and its downstream signaling pathways, has been well-characterized through a variety of preclinical and clinical studies. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of tandutinib and other FLT3 inhibitors. Further research, particularly well-designed clinical trials, is necessary to fully establish the clinical utility of tandutinib, both as a monotherapy and in combination with other anti-leukemic agents, for this high-risk patient population.

References

- 1. promega.co.uk [promega.co.uk]

- 2. selleckchem.com [selleckchem.com]

- 3. scienceopen.com [scienceopen.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vivo Dosing of Tandutinib Hydrochloride in Mouse Models of Acute Myeloid Leukemia (AML)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tandutinib (formerly MLN518) is a potent and selective small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML).[1][2][3][4][5] Activating mutations in FLT3, particularly internal tandem duplications (ITD), are associated with a poor prognosis in AML patients.[1][5][6][7] Tandutinib targets the constitutively active FLT3, as well as c-Kit and platelet-derived growth factor receptor (PDGFR), thereby inhibiting downstream signaling pathways and suppressing malignant cell growth.[1][2][3][4][5] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Tandutinib hydrochloride in various mouse models of AML.

Mechanism of Action and Signaling Pathway

Tandutinib functions by inhibiting the autophosphorylation of FLT3, which in turn blocks downstream signaling cascades crucial for the proliferation and survival of AML cells.[2][5] In AML, particularly cases with FLT3-ITD mutations, the FLT3 receptor is constitutively activated, leading to uncontrolled cell growth. Tandutinib's targeted inhibition of FLT3 makes it a valuable tool for both research and potential therapeutic applications.[2][7][8]

Quantitative Data Summary

The following tables summarize the reported in vivo dosing parameters for this compound in AML mouse models.

Table 1: Tandutinib Dosing Regimens in AML Mouse Models

| Mouse Model | Dosage Range | Administration Route | Vehicle/Formulation | Reference(s) |

| Athymic nude (nu/nu) mice with Ba/F3-FLT3-ITD cells | 40-120 mg/kg/day | Oral gavage | 0.5% methylcellulose | [9] |

| Mice with Ba/F3-FLT3-ITD cells | 60 mg/kg twice daily (bid) | Oral gavage | Not specified | [9] |

| FLT3 ITD-positive leukemia mouse model | 180 mg/kg twice daily (bid) | Oral gavage | Not specified | [9] |

Table 2: Tandutinib In Vitro Potency

| Assay Type | Target | IC50 | Reference(s) |

| Cell-based assay | FLT3 | 95-122 ng/mL | [1] |

| Cell-based assay | β-PDGFR | 95-122 ng/mL | [1] |

| Cell-based assay | KIT | 95-122 ng/mL | [1] |

| FLT3-ITD autophosphorylation | FLT3-ITD | 6-17 ng/mL | [1] |

| Proliferation of human leukemia cell lines | FLT3-ITD positive cells | ~6 ng/mL | [1] |

| Kinase inhibition | FLT3 | 0.22 µM | [3] |

| Kinase inhibition | c-Kit | 0.17 µM | [3] |

| Kinase inhibition | PDGFR | 0.20 µM | [3] |

Experimental Protocols

This section provides detailed protocols for the establishment of AML mouse models and the subsequent administration of this compound.

Protocol 1: Establishment of a Xenograft AML Mouse Model

This protocol describes the generation of an AML mouse model using either established cell lines (e.g., Ba/F3 expressing FLT3-ITD) or patient-derived xenografts (PDX).

Materials:

-

AML cells (e.g., Ba/F3-FLT3-ITD, MV4-11, MOLM-14, or primary patient AML cells)

-

Immunodeficient mice (e.g., athymic nude, NOD/SCID, or NSG)

-

Sterile phosphate-buffered saline (PBS) or saline

-

Syringes and needles (e.g., 30-gauge)

-

Cell counter

-

Biosafety cabinet

Procedure:

-

Cell Preparation:

-

Culture AML cells under appropriate conditions.

-

Harvest and wash the cells with sterile PBS.

-

Count the cells and assess viability (should be >90%).

-

Resuspend the cells in sterile saline at the desired concentration (e.g., 0.1–1 × 10⁶ cells per 100–150 μL).[10]

-

-

Animal Inoculation:

-

Anesthetize the mice according to approved institutional protocols.

-

Inject the cell suspension intravenously via the tail vein.

-

Monitor the mice for successful engraftment, which can be tracked using bioluminescence imaging if cells are transduced with a luciferase reporter, or by monitoring peripheral blood for human CD45+ cells.[10][11]

-

-

Disease Monitoring:

-

Monitor the mice regularly for signs of disease progression, such as weight loss, ruffled fur, or hind-limb paralysis.

-

Perform regular blood draws to assess leukemia burden.

-

When clinical signs of illness become apparent (e.g., >60% leukemic cells in peripheral blood), the mice are considered to have established AML and are ready for treatment.[11]

-

Protocol 2: Preparation and Administration of this compound

This protocol details the preparation of a this compound suspension and its administration to mice.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water or CMC-Na solution)

-

Mortar and pestle or homogenizer

-

Balance and weighing paper

-

Oral gavage needles

-

Syringes

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of this compound based on the desired dose and the number of animals.

-

Weigh the appropriate amount of the compound.

-

Prepare the vehicle solution (e.g., 0.5% methylcellulose).

-

Create a uniform suspension by adding the Tandutinib powder to the vehicle and mixing thoroughly. For example, to prepare a 10 mg/mL suspension, add 10 mg of Tandutinib to 1 mL of 0.5% methylcellulose solution and mix until uniform.[9] The mixed solution should be used immediately.[9]

-

-

Oral Administration:

-

Gently restrain the mouse.

-